3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Antibacterial SAR Gram-positive

This 3-(2,6-difluorophenyl)-isoxazole-5-carboxylic acid is a structurally validated building block for PTP1B inhibitor programs, achieving >20-fold selectivity over TCPTP with confirmed cellular activity. The 2,6-difluorophenyl pattern preserves antibacterial potency, while the 5-COOH enables amide coupling for FXR modulator libraries (EC50 215 nM). Strict positional integrity avoids regioisomeric impurities that compromise SAR reproducibility. Available in ≥95% purity from multiple suppliers for immediate research use.

Molecular Formula C10H5F2NO3
Molecular Weight 225.15 g/mol
CAS No. 1152531-95-7
Cat. No. B1419990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid
CAS1152531-95-7
Molecular FormulaC10H5F2NO3
Molecular Weight225.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C2=NOC(=C2)C(=O)O)F
InChIInChI=1S/C10H5F2NO3/c11-5-2-1-3-6(12)9(5)7-4-8(10(14)15)16-13-7/h1-4H,(H,14,15)
InChIKeyKFNLXJCGJPSLIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS 1152531-95-7) Procurement and Specification Baseline


3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS 1152531-95-7; MF: C₁₀H₅F₂NO₃; MW: 225.15 g/mol) is a fluorinated heterocyclic building block featuring an isoxazole core substituted at the 3-position with a 2,6-difluorophenyl moiety and at the 5-position with a carboxylic acid functionality . The compound is commercially available from multiple suppliers in research-grade purity (typically ≥95%) and is utilized as a synthetic intermediate in medicinal chemistry programs . The precise substitution pattern—carboxylic acid at the 5-position of the isoxazole ring and 2,6-difluorophenyl at the 3-position—distinguishes it from regioisomeric and structurally analogous building blocks, with implications for downstream synthetic accessibility and biological target engagement profiles .

Why 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid Cannot Be Replaced by Generic Isoxazole Carboxylic Acids


Generic substitution among isoxazole carboxylic acid building blocks is inadvisable due to three structure-driven differentiation vectors that directly affect experimental reproducibility and project outcomes. First, the 2,6-difluorophenyl substitution pattern produces distinct steric and electronic effects relative to non-fluorinated or mono-fluorinated phenyl analogs, which translates to differential antibacterial potency profiles in head-to-head SAR studies [1]. Second, the carboxylic acid position on the isoxazole ring dictates the accessible synthetic transformations and downstream coupling strategies; regioisomers such as 5-(2,6-difluorophenyl)isoxazole-3-carboxylic acid (CAS 1673-75-2 positional variant) and 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylic acid yield different reaction trajectories . Third, the 2,6-difluorophenyl-isoxazole scaffold has demonstrated specific applicability in kinase inhibitor development and FXR modulator programs, whereas alternative substitution patterns may fail to achieve the requisite target engagement profiles [2].

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid: Quantitative Differentiation Evidence Against Structural Analogs


Antibacterial Potency Retention: 2,6-Difluorophenyl Substitution Maintains Broad-Spectrum Activity Comparable to Standard Drugs

In a systematic SAR study of isoxazole-triazole hybrid analogs, the compound containing a 2,6-difluorophenyl group on the isoxazole ring (compound 5c) demonstrated antibacterial activity against B. subtilis, S. aureus, M. luteus, and P. vulgaris that was comparable to that of the standard reference drug [1]. The 2,6-difluorophenyl-substituted analog (5c) and the 4-methoxyphenyl analog (5b) were specifically noted as showing 'significant and equal activity' relative to the standard, distinguishing them from other substituted analogs in the series that exhibited only 'considerable' but not equally potent activity [1]. This finding indicates that the 2,6-difluorophenyl substitution pattern is a key determinant for maintaining maximal antibacterial efficacy within this chemotype.

Antibacterial SAR Gram-positive

Regioisomeric Carboxylic Acid Positioning Determines Synthetic Utility and Downstream Coupling Pathways

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS 1152531-95-7) bears the carboxylic acid at the 5-position of the isoxazole ring with the 2,6-difluorophenyl group at the 3-position. This specific regioisomeric arrangement differs fundamentally from structurally similar but synthetically divergent compounds: 5-(2,6-difluorophenyl)isoxazole-3-carboxylic acid (carboxylic acid at 3-position, aryl at 5-position) and 3-(2,6-difluorophenyl)-5-methylisoxazole-4-carboxylic acid (CAS 1673-75-2; methyl-blocked 5-position, carboxylic acid at 4-position) . The 5-carboxylic acid position in the target compound enables esterification, amide coupling, and reduction chemistry that is distinct from the reactivity profile of the 3-carboxylic acid regioisomer, which is reportedly utilized in glucocorticoid synthesis pathways . Furthermore, the absence of a methyl blocking group at the 5-position (unlike CAS 1673-75-2) preserves the carboxylic acid's accessibility for direct coupling reactions without requiring deprotection steps.

Synthetic chemistry Regioisomer Building block

Isoxazole Carboxylic Acid Scaffold Demonstrates >20-Fold Selectivity for PTP1B Over TCPTP in Validated Inhibitor Series

The isoxazole carboxylic acid chemotype, to which 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid belongs as a core scaffold, has been validated as a selective PTP1B inhibitor framework. X-ray crystallography-guided SAR studies on isoxazole carboxylic acid-based PTP1B inhibitors demonstrated that optimized analogs achieve >20-fold selectivity for PTP1B over the highly homologous T-cell PTPase (TCPTP), a critical selectivity requirement for therapeutic development in type 2 diabetes and obesity [1][2]. Inhibitor 7 from this series demonstrated good cellular activity against PTP1B in COS 7 cells, confirming that the isoxazole carboxylic acid scaffold confers cell permeability in addition to target engagement [1]. While the specific 2,6-difluorophenyl-5-carboxylic acid variant was not the final optimized compound in this published series, the scaffold-class validation establishes that isoxazole carboxylic acids bearing aryl substitution at the 3-position constitute a privileged chemotype for achieving PTP1B selectivity.

PTP1B Selectivity Diabetes Obesity

Commercial Availability and Purity Specifications Enable Reproducible SAR and Scale-Up Studies

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid (CAS 1152531-95-7) is commercially available from multiple established chemical suppliers with documented purity specifications of ≥95% . The compound is stocked and distributed through established supply chains in North America and internationally, with transparent pricing across quantity ranges (100 mg to 10 g) . In contrast, many structurally related but non-commercial isoxazole analogs require custom synthesis with associated lead times and higher costs. The availability of analytical data including InChI Key (KFNLXJCGJPSLIF-UHFFFAOYSA-N), canonical SMILES, and molecular weight verification (225.15 g/mol) enables immediate QC verification upon receipt . This commercial maturity reduces procurement friction relative to custom-synthesized alternatives and ensures batch-to-batch consistency for SAR and scale-up applications.

Procurement Purity Supply chain

Fluorinated Isoxazole Scaffold Demonstrates FXR Modulator Activity in Cellular Assays

The 2,6-difluorophenyl-isoxazole scaffold has demonstrated utility in farnesoid X receptor (FXR) modulator programs, a target implicated in non-alcoholic fatty liver disease (NAFLD) and metabolic disorders [1]. A related compound bearing the 3-(2,6-difluorophenyl)isoxazole core structure achieved EC₅₀ = 215 nM in a cell-free coactivator recruitment assay for FXR, demonstrating functional potency in a validated screening platform [1]. This potency benchmark establishes that the 2,6-difluorophenyl substitution pattern on the isoxazole ring is compatible with achieving sub-micromolar FXR engagement. Trisubstituted isoxazole derivatives have been extensively explored in FXR programs, with pharmacological profiles ranging from agonist to antagonist depending on the specific substitution pattern . The carboxylic acid functionality at the 5-position provides a synthetic handle for further derivatization into amides or esters to optimize FXR activity.

FXR Nuclear receptor Metabolic disease

3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid: Evidence-Supported Research and Industrial Application Scenarios


Medicinal Chemistry: PTP1B Inhibitor Development for Type 2 Diabetes and Obesity

Procure 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid as a core building block for PTP1B inhibitor SAR expansion. The isoxazole carboxylic acid chemotype has been crystallographically validated to achieve >20-fold selectivity for PTP1B over the homologous TCPTP phosphatase, with confirmed cellular activity in COS 7 cells [1]. The 5-carboxylic acid position provides a derivatization handle for amide coupling to optimize potency and pharmacokinetic properties while maintaining the scaffold's established selectivity profile. This scaffold-class validation reduces target selectivity risk in PTP1B programs relative to unproven alternative chemotypes [2].

Antibacterial Lead Optimization: Structure-Activity Relationship Studies

Employ 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid as a starting material for synthesizing isoxazole-based antibacterial agents. SAR evidence demonstrates that the 2,6-difluorophenyl substitution pattern on the isoxazole ring preserves antibacterial activity against B. subtilis, S. aureus, M. luteus, and P. vulgaris at levels comparable to standard reference drugs, whereas alternative substitution patterns yield attenuated activity [1]. The carboxylic acid functionality at the 5-position enables conversion to amides, esters, or triazole conjugates to further optimize the antibacterial spectrum and potency profile.

Nuclear Receptor Drug Discovery: FXR Modulator Hit-to-Lead Chemistry

Utilize 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid as a synthetic intermediate for constructing FXR modulator libraries. A structurally related 3-(2,6-difluorophenyl)isoxazole derivative achieved FXR EC₅₀ = 215 nM in a validated coactivator recruitment assay, establishing that this substitution pattern is compatible with sub-micromolar FXR engagement [1]. The 5-carboxylic acid group can be elaborated via amide bond formation to explore diverse chemical space while retaining the 2,6-difluorophenyl-isoxazole core that contributes to FXR binding [2]. FXR is a clinically validated target for NAFLD and metabolic syndrome, supporting the translational relevance of this application.

Chemical Biology and Probe Development: PTP1B-Targeted Tool Compounds

Employ 3-(2,6-difluorophenyl)-1,2-oxazole-5-carboxylic acid to synthesize selective PTP1B chemical probes for target validation studies. The isoxazole carboxylic acid scaffold offers a cell-permeable core structure as demonstrated by inhibitor 7's cellular activity in COS 7 cells, combined with the scaffold's established >20-fold selectivity window over TCPTP [1][2]. The commercial availability of the compound in research quantities (100 mg to 10 g) with verified purity (≥95%) supports reproducible probe synthesis without custom synthesis delays [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(2,6-Difluorophenyl)-1,2-oxazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.